molecular formula C7H5F2IN2O B2501563 2,4-Difluoro-5-iodobenzhydrazide CAS No. 2244085-59-2

2,4-Difluoro-5-iodobenzhydrazide

Cat. No.: B2501563
CAS No.: 2244085-59-2
M. Wt: 298.031
InChI Key: OXXNZZNNFCJNLJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-5-iodobenzhydrazide typically involves the reaction of 2,4-difluoro-5-iodobenzoic acid with hydrazine hydrate. The reaction is carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-iodobenzhydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions include substituted benzhydrazides, oxidized derivatives, and reduced forms of the original compound .

Scientific Research Applications

2,4-Difluoro-5-iodobenzhydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-iodobenzhydrazide involves its interaction with specific molecular targets, leading to various biological effects. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzhydrazide: Lacks the iodine atom, resulting in different reactivity and applications.

    5-Iodobenzhydrazide: Lacks the fluorine atoms, affecting its lipophilicity and biological activity.

    2,4-Difluoro-5-chlorobenzhydrazide:

Uniqueness

2,4-Difluoro-5-iodobenzhydrazide is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,4-difluoro-5-iodobenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2IN2O/c8-4-2-5(9)6(10)1-3(4)7(13)12-11/h1-2H,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXNZZNNFCJNLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)F)F)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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